Cas no 22053-74-3 (3-methyl-1-benzothiophene-2-carbaldehyde)
3-methyl-1-benzothiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Methylbenzo[b]thiophene-2-carbaldehyde
- Methylbenzobthiophenecarboxaldehyde
- 3-Methylthianaphthene-2-carboxaldehyde
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
- 3-methyl-1-benzothiophene-2-carbaldehyde
- 3-Methylbenzo(b)thiophene-2-carboxaldehyde
- 3-Methylbenzothiophe
- 3-Methylbenzothiophene-2-carboxaldehyde
- Benzo[b]thiophene-2-carboxaldehyde,3-methyl-
- CS-0207235
- EN300-1086929
- 22053-74-3
- Z1255486176
- J-014452
- AKOS005255495
- D81897
- 4-(CHLOROMETHYL)-2-(3-METHOXYPHENYL)-1,3-THIAZOLEHYDROCHLORIDE
- FS-4609
- A815887
- 3-methylbenzo[b]thiophene-2 carboxaldehyde
- 3-methyl benzo[b]thiophene-2-carbaldehyde
- 3-methyl-2-benzothiophenecarboxaldehyde
- DTXSID20334192
- FT-0616123
- 3-Methyl-1-benzothiophene-2-carbaldehyde #
- MFCD00052307
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde, 97%
- SCHEMBL157274
- Benzo[b]thiophene-2-carboxaldehyde, 3-methyl-
- DB-045777
- STK400191
- BBL104348
-
- MDL: MFCD00052307
- Inchi: 1S/C10H8OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3
- InChI Key: DRZGHNXLEQHVHB-UHFFFAOYSA-N
- SMILES: S1C(C=O)=C(C)C2C=CC=CC1=2
- BRN: 121582
Computed Properties
- Exact Mass: 176.03000
- Monoisotopic Mass: 176.029586
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 45.3
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.25
- Melting Point: 87-91 °C
- Boiling Point: 318.9°C at 760 mmHg
- Flash Point: 146.7°C
- Refractive Index: 1.692
- PSA: 45.31000
- LogP: 3.02220
- Sensitiveness: Air Sensitive
3-methyl-1-benzothiophene-2-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25-S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Keep cold.
- HazardClass:IRRITANT, AIR SENSITIVE, KEEP COLD
- Risk Phrases:R36/37/38
- Safety Term:S22;S24/25
3-methyl-1-benzothiophene-2-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methyl-1-benzothiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152884-25g |
3-Methylbenzo[b]thiophene-2-carboxaldehyde |
22053-74-3 | 95% | 25g |
$445 | 2021-06-09 | |
| Fluorochem | 023325-250mg |
3-Methylbenzo[b]thiophene-2-carboxaldehyde |
22053-74-3 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 023325-1g |
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22053-74-3 | 95% | 1g |
£21.00 | 2022-03-01 | |
| Fluorochem | 023325-5g |
3-Methylbenzo[b]thiophene-2-carboxaldehyde |
22053-74-3 | 95% | 5g |
£90.00 | 2022-03-01 | |
| Fluorochem | 023325-10g |
3-Methylbenzo[b]thiophene-2-carboxaldehyde |
22053-74-3 | 95% | 10g |
£171.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD12777-5g |
3-Methylbenzo[b]thiophene-2-carbaldehyde |
22053-74-3 | 98% | 5g |
¥871.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD12777-10g |
3-Methylbenzo[b]thiophene-2-carbaldehyde |
22053-74-3 | 98% | 10g |
¥1536.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD12777-25g |
3-Methylbenzo[b]thiophene-2-carbaldehyde |
22053-74-3 | 98% | 25g |
¥3619.0 | 2022-03-01 | |
| TRC | M288935-500mg |
3-Methylbenzothiophene-2-carboxaldehyde |
22053-74-3 | 500mg |
$201.00 | 2023-05-18 | ||
| TRC | M288935-5g |
3-Methylbenzothiophene-2-carboxaldehyde |
22053-74-3 | 5g |
$ 1300.00 | 2022-06-04 |
3-methyl-1-benzothiophene-2-carbaldehyde Suppliers
3-methyl-1-benzothiophene-2-carbaldehyde Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 3-methyl-1-benzothiophene-2-carbaldehyde
3-Methyl-1-Benzothiophene-2-Carbaldehyde (CAS No. 22053-74-3): A Comprehensive Overview
3-Methyl-1-benzothiophene-2-carbaldehyde (CAS No. 22053-74-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as 3-methylbenzothiophene-2-carbaldehyde, is a derivative of benzothiophene, a heterocyclic aromatic compound with a thiophene ring fused to a benzene ring. The presence of the aldehyde functional group at the 2-position and the methyl substituent at the 3-position imparts unique chemical and physical properties to this molecule, making it a valuable intermediate in various synthetic processes.
The chemical structure of 3-methyl-1-benzothiophene-2-carbaldehyde consists of a benzothiophene core with an aldehyde group attached to the 2-position and a methyl group at the 3-position. This arrangement provides a balance between aromatic stability and reactivity, which is crucial for its applications in organic synthesis and drug discovery. The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction and other aldehyde-forming reactions involving benzothiophenes.
Recent research studies have highlighted the potential of 3-methyl-1-benzothiophene-2-carbaldehyde in the development of novel pharmaceuticals. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The researchers found that certain substituted derivatives could effectively inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. These findings suggest that 3-methyl-1-benzothiophene-2-carbaldehyde could serve as a lead compound for the development of new therapeutic agents.
In addition to its pharmaceutical applications, 3-methyl-1-benzothiophene-2-carbaldehyde has shown promise in materials science. A recent study in *Advanced Materials* (2020) explored the use of this compound as a building block for organic semiconductors. The researchers synthesized polymers containing 3-methylbenzothiophene-2-carbaldehyde units and found that these materials exhibited excellent charge transport properties, making them suitable for use in organic electronic devices such as solar cells and transistors.
The synthetic versatility of 3-methyl-1-benzothiophene-2-carbaldehyde is another key factor contributing to its importance in chemical research. The aldehyde functional group can undergo a wide range of reactions, including condensation, reduction, and oxidation, which allows for the facile synthesis of diverse derivatives. This flexibility is particularly valuable in drug discovery, where rapid access to structurally diverse compounds is essential for optimizing biological activity and pharmacological properties.
From an analytical perspective, 3-methyl-1-benzothiophene-2-carbaldehyde can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound, which is crucial for quality control in both research and industrial settings.
In conclusion, 3-methyl-1-benzothiophene-2-carbaldehyde (CAS No. 22053-74-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing various scientific fields.
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